molecular formula C15H24N4O2 B2386714 3-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)butanamide CAS No. 1797224-36-2

3-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)butanamide

Cat. No.: B2386714
CAS No.: 1797224-36-2
M. Wt: 292.383
InChI Key: MWJXZLXORFQKRF-UHFFFAOYSA-N
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Description

3-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)butanamide is a synthetic organic compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research .

Mechanism of Action

Target of Action

The primary targets of the compound “3-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)butanamide” are inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response of the body. iNOS is responsible for the production of nitric oxide (NO), a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2, on the other hand, is involved in the production of prostaglandins (PGs), another group of compounds that mediate inflammation .

Mode of Action

The compound interacts with its targets, iNOS and COX-2, by forming hydrophobic interactions with their active sites . This interaction inhibits the production of NO and PGs at non-cytotoxic concentrations . The compound also dramatically reduces the mRNA expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells .

Biochemical Pathways

The compound affects the biochemical pathways involved in the inflammatory response. By inhibiting iNOS and COX-2, the compound reduces the production of NO and PGs, respectively . These changes in the biochemical pathways lead to a decrease in the concentration of pro-inflammatory mediators, thereby inhibiting the inflammatory response .

Result of Action

The result of the compound’s action is a significant reduction in the inflammatory response. By inhibiting the production of NO and PGs, the compound decreases the concentration of pro-inflammatory mediators . This leads to a decrease in the symptoms of inflammation, such as redness, swelling, and discomfort .

Action Environment

The action of the compound can be influenced by various environmental factors For instance, the pH of the environment can affect the compound’s stability and efficacy Additionally, the presence of other compounds or drugs can potentially interact with the compound and alter its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as methanol or ethanol, and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)butanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4)
  • 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8)

Uniqueness

Compared to similar compounds, 3-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)butanamide is unique due to its specific structural features and the presence of the butanamide moiety, which may contribute to its distinct biological activities and therapeutic potential .

Properties

IUPAC Name

3-methyl-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-11(2)8-14(20)16-10-13-9-12(3)17-15(18-13)19-4-6-21-7-5-19/h9,11H,4-8,10H2,1-3H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJXZLXORFQKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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